molecular formula C19H19BrClN3O3 B11555819 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide

Cat. No.: B11555819
M. Wt: 452.7 g/mol
InChI Key: NBEVKKJYGKXTKO-YDZHTSKRSA-N
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Description

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide is a complex organic compound that features a combination of bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide typically involves multiple steps:

    Formation of the Phenoxyacetyl Hydrazine Intermediate: This step involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to form 2-[(2-bromo-4-methylphenoxy)acetyl]hydrazine.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with (E)-3-buten-2-one in the presence of a base such as sodium ethoxide to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanamide moieties.

    Reduction: Reduction reactions can target the hydrazinylidene group, potentially converting it to a hydrazine derivative.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where bromine and chlorine-containing compounds have shown efficacy.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of specialty chemicals and advanced materials. It can be used in the synthesis of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with these targets, influencing their activity. The hydrazinylidene group can also participate in hydrogen bonding and other interactions that modulate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{2-[(2-chloro-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide
  • (3E)-3-{2-[(2-iodo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide
  • (3E)-3-{2-[(2-fluoro-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide

Uniqueness

What sets (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide apart from similar compounds is its specific combination of bromine and chlorine atoms, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise control over chemical interactions is required.

Properties

Molecular Formula

C19H19BrClN3O3

Molecular Weight

452.7 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(4-chlorophenyl)butanamide

InChI

InChI=1S/C19H19BrClN3O3/c1-12-3-8-17(16(20)9-12)27-11-19(26)24-23-13(2)10-18(25)22-15-6-4-14(21)5-7-15/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

NBEVKKJYGKXTKO-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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